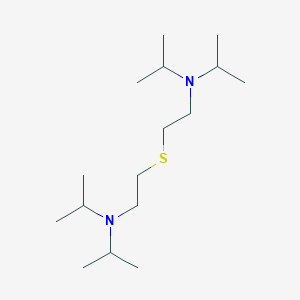
Bis(2-diisopropylaminoethyl) sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-diisopropylaminoethyl) sulfide (BDPS) is a chemical compound with the molecular formula C14H32N2S. It is commonly used in scientific research as a reducing agent and a sulfur source. BDPS has been studied extensively for its potential applications in organic synthesis and catalysis.
Mecanismo De Acción
Bis(2-diisopropylaminoethyl) sulfide acts as a reducing agent by donating electrons to the functional group being reduced. The mechanism of action involves the formation of a radical intermediate, which is then reduced by Bis(2-diisopropylaminoethyl) sulfide to form the final product. In addition, Bis(2-diisopropylaminoethyl) sulfide can also act as a source of sulfur, which can be incorporated into the final product.
Efectos Bioquímicos Y Fisiológicos
Bis(2-diisopropylaminoethyl) sulfide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and non-irritating to the skin and eyes. In addition, Bis(2-diisopropylaminoethyl) sulfide has been used as a reagent for the synthesis of various bioactive compounds, such as anti-cancer agents and antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Bis(2-diisopropylaminoethyl) sulfide is its high reactivity and selectivity as a reducing agent. It is also relatively easy to synthesize and handle in the laboratory. However, one of the limitations of Bis(2-diisopropylaminoethyl) sulfide is its sensitivity to air and moisture, which can lead to decomposition and reduced reactivity. In addition, Bis(2-diisopropylaminoethyl) sulfide can be difficult to purify, which can lead to impurities in the final product.
Direcciones Futuras
There are several future directions for research involving Bis(2-diisopropylaminoethyl) sulfide. One potential area of research is the development of new synthetic methods and applications for Bis(2-diisopropylaminoethyl) sulfide. For example, Bis(2-diisopropylaminoethyl) sulfide could be used as a reducing agent in the synthesis of new pharmaceuticals and other bioactive compounds. Another area of research could be the development of new catalysts based on Bis(2-diisopropylaminoethyl) sulfide, which could be used in various industrial processes. Finally, further studies could be conducted to investigate the biochemical and physiological effects of Bis(2-diisopropylaminoethyl) sulfide, which could lead to new applications in medicine and biotechnology.
Conclusion:
In conclusion, Bis(2-diisopropylaminoethyl) sulfide (Bis(2-diisopropylaminoethyl) sulfide) is a useful chemical compound with a wide range of scientific research applications. It is commonly used as a reducing agent and a sulfur source in organic synthesis and catalysis. Bis(2-diisopropylaminoethyl) sulfide has high reactivity and selectivity as a reducing agent, but is sensitive to air and moisture and can be difficult to purify. Future research directions for Bis(2-diisopropylaminoethyl) sulfide include the development of new synthetic methods and applications, the development of new catalysts, and further investigation of its biochemical and physiological effects.
Métodos De Síntesis
Bis(2-diisopropylaminoethyl) sulfide can be synthesized via a two-step process involving the reaction of diisopropylamine with 1,2-dichloroethane, followed by the reaction of the resulting diisopropylaminoethyl chloride with sodium sulfide. The yield of Bis(2-diisopropylaminoethyl) sulfide from this method is typically around 70%.
Aplicaciones Científicas De Investigación
Bis(2-diisopropylaminoethyl) sulfide has been used in a wide range of scientific research applications, including organic synthesis, catalysis, and material science. It is commonly used as a reducing agent for the reduction of various functional groups, such as ketones, aldehydes, and nitro groups. Bis(2-diisopropylaminoethyl) sulfide has also been used as a sulfur source in the synthesis of various sulfur-containing compounds, such as thioethers and thiols.
Propiedades
Número CAS |
110501-56-9 |
|---|---|
Nombre del producto |
Bis(2-diisopropylaminoethyl) sulfide |
Fórmula molecular |
C16H36N2S |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
N-[2-[2-[di(propan-2-yl)amino]ethylsulfanyl]ethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C16H36N2S/c1-13(2)17(14(3)4)9-11-19-12-10-18(15(5)6)16(7)8/h13-16H,9-12H2,1-8H3 |
Clave InChI |
VRSFIFVYZVUBLG-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCSCCN(C(C)C)C(C)C)C(C)C |
SMILES canónico |
CC(C)N(CCSCCN(C(C)C)C(C)C)C(C)C |
Sinónimos |
BIS(2-DIISOPROPYLAMINOETHYL)SULPHIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




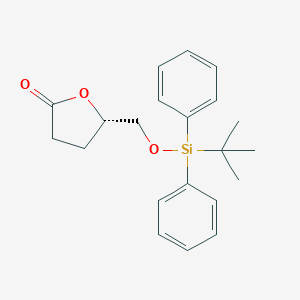
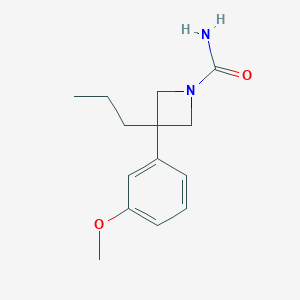
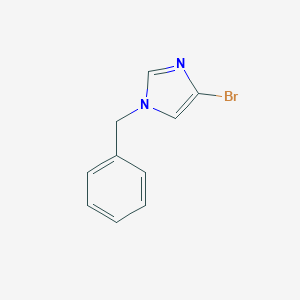
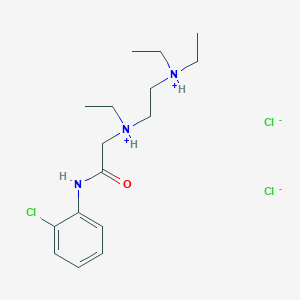
![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)
![2-{4-[Ethyl(2-hydroxyethyl)amino]-2-nitroanilino}ethan-1-ol](/img/structure/B12925.png)

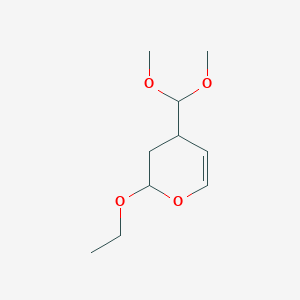
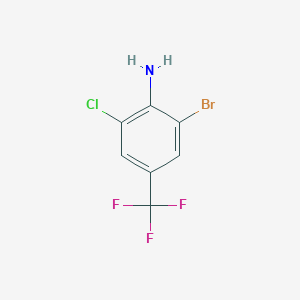
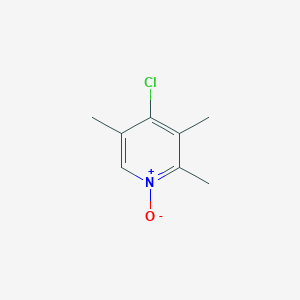
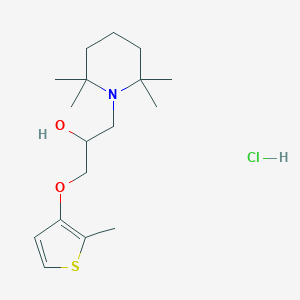
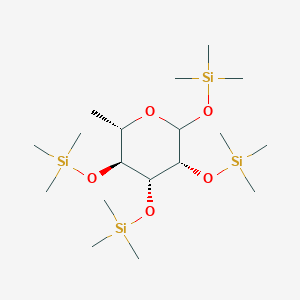
![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)